

The Environmental Fate and Degradation of 1-Chloronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloronaphthalene

Cat. No.: B1664548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloronaphthalene, a halogenated aromatic hydrocarbon, has seen use as a solvent, a wood preservative, and in the production of dyes.^[1] Its presence in the environment raises concerns due to its potential for persistence and toxicity. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of **1-chloronaphthalene**, detailing its abiotic and biotic transformations. The information presented herein is intended to support researchers and professionals in understanding its environmental behavior and in developing strategies for its remediation.

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of **1-chloronaphthalene** is essential for predicting its distribution and persistence in the environment. It is a colorless, oily liquid with low water solubility and a tendency to partition into organic matter.^{[2][3]} A summary of its key properties is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_{10}H_7Cl$	[4]
Molecular Weight	162.62 g/mol	[4]
Melting Point	-2.3 °C	[2]
Boiling Point	260.2 °C	[2]
Vapor Pressure	0.029 mm Hg at 25 °C	[5]
Water Solubility	Insoluble	[2]
Log Kow (Octanol-Water Partition Coefficient)	4.08	[4]
Henry's Law Constant	3.55×10^{-4} atm·m ³ /mol at 25 °C	[5]

Environmental Fate and Transport

The environmental distribution of **1-chloronaphthalene** is governed by its physical and chemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment.[6] Volatilization from water surfaces is an important fate process, with estimated half-lives of 3 hours for a model river and 6 days for a model lake.[5] In the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation by reaction with hydroxyl radicals.[5]

Abiotic Degradation

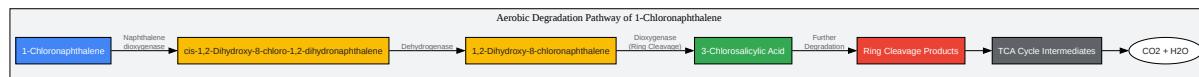
Abiotic degradation processes, including photolysis and hydrolysis, contribute to the transformation of **1-chloronaphthalene** in the environment.

Photolysis

1-Chloronaphthalene absorbs UV light at wavelengths greater than 290 nm, suggesting its potential for direct photolysis in sunlight.[5] Laboratory studies have shown that an aqueous solution of **1-chloronaphthalene** undergoes 26% photodegradation in 20 hours when

irradiated with light of wavelengths greater than 290 nm.[5] The photoconversion of **1-chloronaphthalene** in water follows first-order kinetics.[1]

Hydrolysis

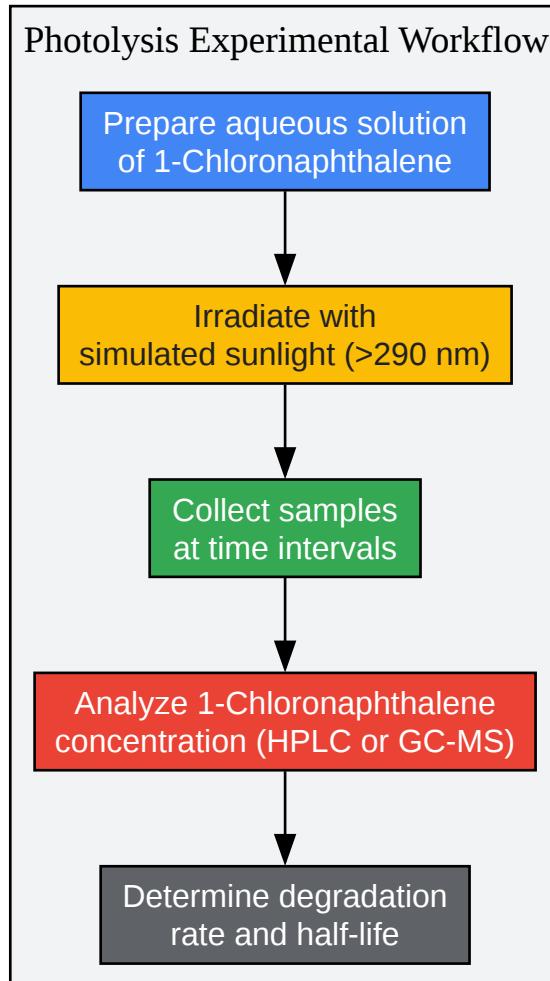

Halogenated aromatic compounds are generally resistant to hydrolysis under environmental conditions.[5] Therefore, hydrolysis is not expected to be a significant degradation pathway for **1-chloronaphthalene**.

Biotic Degradation

Microbial degradation is a key process in the environmental attenuation of **1-chloronaphthalene**. Both aerobic and anaerobic pathways have been identified.

Aerobic Degradation

Under aerobic conditions, microorganisms, particularly bacteria of the *Pseudomonas* genus, can utilize **1-chloronaphthalene** as a carbon source.[4] The initial step in the aerobic degradation pathway involves the action of a naphthalene dioxygenase enzyme, which hydroxylates the unsubstituted ring to form (+)-cis-1,2-dihydroxy-8-chloro-1,2-dihydronaphthalene.[2][4] This is followed by dehydrogenation to yield 1,2-dihydroxy-8-chloronaphthalene. Subsequent ring cleavage, catalyzed by a dioxygenase, leads to the formation of 3-chlorosalicylic acid.[2][4] Further degradation of 3-chlorosalicylic acid is expected to proceed through catechol intermediates, eventually leading to mineralization to carbon dioxide and water.



[Click to download full resolution via product page](#)

Aerobic degradation pathway of **1-chloronaphthalene**.

Anaerobic Degradation

Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds via reductive dechlorination. While specific studies on the complete anaerobic pathway of **1-chloronaphthalene** are limited, the initial step is proposed to be carboxylation to form a naphthoic acid intermediate, followed by reduction of the aromatic ring system.[7][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of the photoconversion of 1-chloronaphthalene and 2,3-dichloronaphthalene in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 4. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Environmental Fate and Degradation of 1-Chloronaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664548#environmental-fate-and-degradation-pathways-of-1-chloronaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com